molecular formula C28H25N3O4S B2371748 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide CAS No. 895646-47-6

2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide

Cat. No.: B2371748
CAS No.: 895646-47-6
M. Wt: 499.59
InChI Key: YBNLFAJNOSXVIH-UHFFFAOYSA-N
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Description

This compound is a rare and unique chemical with the linear formula C28H29N3O3S2 . It has a molecular weight of 519.69 . Sigma-Aldrich provides this product to early discovery researchers .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives has been synthesized and characterized by 1H and 13C NMR spectrometry .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can reveal the presence of functional groups, while 1H and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. For instance, its melting point, IR, 1H NMR, and 13C NMR data can be obtained from spectroscopic analysis .

Scientific Research Applications

Heterocyclic Compound Synthesis

Researchers have developed novel heterocyclic compounds derived from visnagenone and khellinone, showcasing potential as anti-inflammatory and analgesic agents. These compounds, including benzodifuran derivatives, demonstrate significant COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting their potential in medicinal chemistry for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Activity

Another study focused on the design and synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, aiming to find new anticancer agents. These compounds were evaluated for their cytotoxic activities against 60 cancer cell lines, with one compound showing appreciable cancer cell growth inhibition, indicating potential applications in cancer research (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Antimicrobial Activities

The synthesis and evaluation of thiazoles and their fused derivatives have been explored for antimicrobial activities. These compounds showed significant in vitro antimicrobial activity against bacterial and fungal isolates, underscoring their potential in addressing antimicrobial resistance (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Antitumor Evaluation

Research into polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide revealed their potential in antitumor applications. These compounds showed high inhibitory effects on various human cancer cell lines, indicating their significance in developing new antitumor agents (Shams, Mohareb, Helal, & Mahmoud, 2010).

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-3-18-9-5-7-11-22(18)29-24(32)17-36-28-30-25-21-10-6-8-12-23(21)35-26(25)27(33)31(28)19-13-15-20(16-14-19)34-4-2/h5-16H,3-4,17H2,1-2H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNLFAJNOSXVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OCC)OC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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